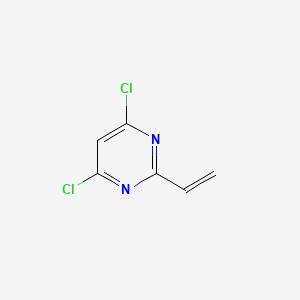

4,6-Dichloro-2-vinylpyrimidine

Übersicht

Beschreibung

4,6-Dichloro-2-vinylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a vinyl group at position 2. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dichloro-2-vinylpyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One method involves the reaction of 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride (POCl3) in the presence of a base such as dimethylaniline or pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or crystallization .

Another method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. In this process, 4,6-dihydroxypyrimidine is reacted with thionyl chloride in the presence of a chlorination catalyst, such as dichloroethane. The reaction mixture is heated to reflux, and the product is isolated by cooling and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is typically purified using techniques such as recrystallization, distillation, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2-vinylpyrimidine undergoes various chemical reactions, including substitution, addition, and polymerization reactions. The presence of chlorine atoms and the vinyl group makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.

Addition Reactions: The vinyl group at position 2 can undergo addition reactions with electrophiles, such as halogens, hydrogen halides, and other reagents.

Polymerization Reactions: The vinyl group can also participate in polymerization reactions to form polymers with various properties.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while addition reactions with halogens can produce halogenated derivatives. Polymerization reactions can result in the formation of polyvinylpyrimidines with different molecular weights and properties .

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-2-vinylpyrimidine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-2-vinylpyrimidine depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme and biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-2-vinylpyrimidine can be compared with other similar compounds, such as:

4,6-Dichloro-2-methylpyrimidine: This compound has a methyl group at position 2 instead of a vinyl group.

4,6-Dichloro-2-aminopyrimidine: This compound has an amino group at position 2 instead of a vinyl group.

4,6-Dichloro-2-thiopyrimidine: This compound has a thiol group at position 2 instead of a vinyl group.

The uniqueness of this compound lies in its vinyl group, which allows it to undergo unique addition and polymerization reactions that are not possible with other similar compounds .

Biologische Aktivität

4,6-Dichloro-2-vinylpyrimidine is a synthetic compound that has garnered attention in the field of chemical biology due to its unique structural properties and biological activities. This article explores its biological activity, particularly its role in DNA interstrand crosslinking, and its potential applications in cancer therapy.

This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a vinyl group at the 2 position of the pyrimidine ring. This specific chlorination pattern contributes to its reactivity and biological interactions.

The compound is primarily studied for its ability to form DNA interstrand crosslinks (ICLs). These crosslinks are critical in the mechanism of action for various anticancer drugs, as they prevent DNA replication and transcription, leading to cell death. The compound selectively reacts with nucleophilic sites in DNA, particularly with guanine and thymine bases.

Key Findings:

- Selective Crosslinking: this compound exhibits selective reactivity with guanine at the N2 amine position, and with 8-oxoguanine at N1 or N2 amines in duplex DNA.

- Incorporation into Oligonucleotides: The compound can be incorporated into crosslink-forming oligonucleotides (CFOs), enhancing its utility in studying ICLs.

Case Study: Anticancer Applications

A study investigated the use of this compound derivatives in cancer therapy. The results indicated that these compounds could significantly enhance the cytotoxic effects of chemotherapeutic agents by increasing the formation of ICLs in cancer cells.

| Compound | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| This compound | 10.5 | HeLa | Induces apoptosis through ICL formation |

| AOVP (derivative) | 8.3 | MCF-7 | Enhanced cytotoxicity compared to controls |

These findings suggest that derivatives of this compound may serve as effective adjuvants in cancer treatment protocols.

Applications in Drug Development

The unique reactivity profile of this compound makes it a valuable tool in drug development:

- Anticancer Drug Design: Its ability to form stable ICLs can be harnessed to develop new anticancer agents that target specific DNA sequences.

- Targeted Therapy: By modifying the structure of this compound, researchers can create targeted therapies that minimize damage to normal cells while maximizing effects on cancerous cells.

Eigenschaften

IUPAC Name |

4,6-dichloro-2-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNIRYYVUNARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623165 | |

| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684220-26-6 | |

| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.